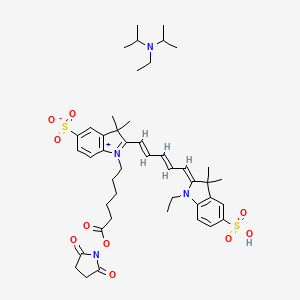

CY5-SE/Dipea

Description

Overview of Cyanine (B1664457) Dyes as Organic Fluorophores in Biomedical Science

Cyanine dyes are a class of synthetic organic fluorophores characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings. tocris.comcreative-diagnostics.com This unique structure imparts several advantageous properties, including high molar extinction coefficients, which contribute to their intense brightness, and exceptional photostability compared to traditional dyes like fluorescein (B123965) and rhodamines. wikipedia.orgcreative-diagnostics.com Their fluorescence properties, such as excitation and emission wavelengths, can be finely tuned by modifying their chemical structure, allowing for a broad spectral range of applications. axispharm.com

Cyanine dyes, often abbreviated as "Cy" dyes, are extensively used for labeling a wide array of biomolecules, including proteins, antibodies, peptides, and nucleic acids. wikipedia.orgtocris.com This makes them invaluable tools in various biomedical applications such as:

Fluorescence Microscopy: Enabling high-resolution visualization of cellular structures and the localization of specific molecules within cells and tissues. axispharm.comontosight.ai

Flow Cytometry: Facilitating the analysis and sorting of cells based on the presence of fluorescently labeled markers. axispharm.comontosight.ai

Fluorescence Resonance Energy Transfer (FRET): Allowing for the study of molecular interactions and conformational changes in real-time. tocris.com

In Vivo Imaging: Certain cyanine dyes that fluoresce in the near-infrared (NIR) spectrum are particularly useful for deep-tissue imaging in living organisms due to reduced background interference from biological tissues. axispharm.com

Significance of N-Hydroxysuccinimide (NHS) Esters in Bioconjugation Chemistry

The true power of a fluorescent dye lies in its ability to be covalently attached to a target molecule. This is achieved through a process called bioconjugation, where a reactive group on the dye forms a stable chemical bond with a functional group on the biomolecule. N-Hydroxysuccinimide (NHS) esters are one of the most widely used reactive groups for this purpose. abberior.rockslumiprobe.com

NHS esters are highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides. lumiprobe.comnih.gov The reaction, known as aminolysis, results in the formation of a stable amide bond, securely linking the dye to the biomolecule. nih.govnih.gov This method is popular due to its efficiency and the relative stability of the resulting conjugate. abberior.rocks

However, the use of NHS esters is not without its challenges. A competing reaction, hydrolysis, where the NHS ester reacts with water, can occur, especially in aqueous buffers at physiological or higher pH. nih.govacs.org This hydrolysis reaction deactivates the dye and reduces the efficiency of the labeling process. thermofisher.com

The Role of N,N-Diisopropylethylamine (DIPEA) as a Proton Scavenger in Amine Acylation Reactions

N,N-Diisopropylethylamine, commonly known as DIPEA or Hünig's base, is an organic compound classified as a tertiary amine. cymitquimica.comadvancedchemtech.com Its defining characteristic in the context of bioconjugation is that it is a sterically hindered, non-nucleophilic base. advancedchemtech.comwikipedia.org The two bulky isopropyl groups and one ethyl group attached to the central nitrogen atom prevent it from acting as a nucleophile, meaning it is unlikely to react with electrophilic centers in a molecule. wikipedia.org

In amine acylation reactions, such as the labeling of a protein with an NHS ester, the primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. For this reaction to proceed efficiently, the amine must be in its deprotonated, nucleophilic state. researchgate.net The reaction also releases a proton. DIPEA's primary role is to act as a "proton scavenger," effectively neutralizing the protons generated during the reaction. chemicalbook.comsigmaaldrich.com This maintains the optimal pH for the reaction and ensures that the primary amines on the biomolecule remain deprotonated and available for reaction with the dye. lumiprobe.com

The non-nucleophilic nature of DIPEA is crucial because it prevents it from competing with the target amines in reacting with the NHS ester, thus minimizing the formation of unwanted side products. wikipedia.org

Interplay of CY5-SE and DIPEA in Advanced Chemical Labeling Methodologies

The combination of CY5-SE (Cyanine5-Succinimidyl Ester) and DIPEA exemplifies a sophisticated approach to biomolecular labeling. glpbio.com CY5-SE is a specific cyanine dye, Cy5, that has been functionalized with an NHS ester group, making it reactive towards primary amines. medchemexpress.comchemsrc.com It is a far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 670 nm. medchemexpress.comrndsystems.com

In a typical labeling procedure, the biomolecule to be labeled is dissolved in a suitable buffer. CY5-SE, often dissolved in an organic co-solvent like DMSO or DMF, is then added to the solution. medchemexpress.comchemsrc.com The addition of DIPEA to this reaction mixture serves to optimize the conditions for efficient conjugation. glpbio.comacs.org

The interplay can be summarized as follows:

Activation: DIPEA, as a base, helps to maintain a slightly alkaline pH (typically pH 8.3-8.5), which is optimal for the reaction between the NHS ester and the primary amine. lumiprobe.com This ensures that the amine groups on the target biomolecule are deprotonated and thus more nucleophilic.

Reaction: The nucleophilic amine group on the biomolecule attacks the electrophilic carbonyl carbon of the succinimidyl ester of the CY5 molecule. researchgate.net

Proton Scavenging: As the reaction proceeds and an amide bond is formed, a proton is released. DIPEA efficiently scavenges this proton, preventing a decrease in the pH of the reaction mixture which could otherwise protonate other amine groups and reduce their reactivity. chemicalbook.com

Specificity: Because DIPEA is a non-nucleophilic base, it does not react with the CY5-SE itself, ensuring that the dye is available to label the intended target. wikipedia.org

This carefully orchestrated chemical environment maximizes the yield of the desired fluorescently labeled biomolecule while minimizing side reactions and the hydrolysis of the CY5-SE. The result is a highly specific and efficient labeling process, which is fundamental for a wide range of downstream applications in chemical biology, from single-molecule studies to in vivo imaging. axispharm.comnih.gov

Properties

Molecular Formula |

C45H62N4O10S2 |

|---|---|

Molecular Weight |

883.1 g/mol |

IUPAC Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C37H43N3O10S2.C8H19N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);7-8H,6H2,1-5H3 |

InChI Key |

AWAMARUTRNBVTA-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |

Origin of Product |

United States |

Chemical Foundations of Cy5 Se for Reactive Labeling

Structural Features of Cyanine (B1664457) 5 (Cy5) and its Succinimidyl Ester (SE) Derivative

The efficacy of CY5-SE as a labeling dye is directly linked to its distinct molecular architecture, which combines a highly fluorescent core with a specific reactive group.

Cyanine 5 belongs to the polymethine family of dyes. baseclick.eu The core structure of Cy5 is an indodicarbocyanine, which consists of two nitrogen-containing heterocyclic indolenine rings. These two rings are linked by a conjugated system of double bonds known as a polymethine chain. baseclick.euwikipedia.org

The defining feature of Cy5 is the length of this chain; it is a pentamethine dye, meaning there are five carbon atoms in the chain connecting the two indolenine moieties. baseclick.euresearchgate.net This extended π-electron system is the chromophore responsible for the dye's strong absorption and emission of light in the far-red region of the electromagnetic spectrum. baseclick.eunih.gov The length and configuration of the polymethine chain are the primary determinants of the dye's spectral properties. nih.gov Lengthening this conjugated chain effectively shifts the absorption and emission wavelengths to longer, lower-energy values. nih.gov The delocalization of electrons across this chain results in a high molar extinction coefficient, a measure of how strongly the molecule absorbs light at a specific wavelength.

To function as a labeling agent, the Cy5 fluorophore is derivatized with a reactive group. In CY5-SE, this functional group is an N-hydroxysuccinimide (NHS) ester. vectorlabs.com The NHS ester is one of the most common and effective amine-reactive chemical groups used for bioconjugation. vectorlabs.comthermofisher.com It is formed by the activation of a carboxylic acid with N-hydroxysuccinimide (NHS), often using a coupling agent like a carbodiimide (B86325). nbinno.com

The reactivity of the NHS ester is due to the electronic nature of the succinimide (B58015) ring. The N-hydroxysuccinimide moiety is an excellent leaving group. nbinno.com This makes the carbonyl carbon of the ester highly electrophilic and thus susceptible to nucleophilic attack by primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. vectorlabs.comnbinno.comnih.gov

Table 1: Photophysical Properties of Cyanine 5 (Cy5) Dye This interactive table summarizes the key spectral characteristics of the Cy5 fluorophore.

| Property | Typical Value | Reference |

|---|---|---|

| Excitation Maximum (λabs) | ~649 nm | bio-techne.commedchemexpress.com |

| Emission Maximum (λem) | ~666-670 nm | bio-techne.commedchemexpress.comaatbio.com |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | vectorlabs.combio-techne.com |

| Fluorescence Quantum Yield (φ) | ~0.2 | bio-techne.com |

Principles of Amide Bond Formation via NHS Ester Chemistry with CY5-SE

The covalent attachment of CY5-SE to a target molecule, a process known as conjugation, occurs through a well-defined chemical reaction that results in the formation of a highly stable amide bond. This reaction is a nucleophilic acyl substitution. nbinno.com The primary amine group (-NH₂) on the target molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester on the CY5-SE molecule. nih.gov This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the N-hydroxysuccinimide leaving group and forming a stable amide linkage (R-CO-NH-R'). thermofisher.comnbinno.com

Due to the limited aqueous solubility of the non-sulfonated Cy5 dye, the labeling reaction often requires dissolving the CY5-SE in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before it is added to the aqueous solution of the target biomolecule. medchemexpress.comlumiprobe.comwindows.net

Table 2: Typical Reaction Conditions for CY5-SE Labeling This interactive table outlines the standard parameters for successful conjugation using CY5-SE.

| Parameter | Recommended Condition | Rationale | Reference |

|---|---|---|---|

| pH | 8.3 - 8.5 | Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis). | lumiprobe.comwindows.netinterchim.fr |

| Buffer | 0.1 M Sodium Bicarbonate or Phosphate | Provides pH control without containing competing primary amines. | lumiprobe.comwindows.net |

| Solvent | DMSO or DMF | Used to dissolve the water-insoluble CY5-SE before adding to the aqueous reaction. | medchemexpress.comlumiprobe.comwindows.net |

| Temperature | Room Temperature or 4°C | Controls reaction rate and stability of biomolecules. | windows.net |

| Duration | 4 hours to overnight | Allows sufficient time for the reaction to proceed to completion. | windows.netinterchim.fr |

Synthetic Routes to Cyanine 5 Succinimidyl Ester (CY5-SE)

The synthesis of CY5-SE is a multi-step process that involves the initial construction of the core cyanine dye, followed by its functionalization with the reactive NHS ester.

A common and conventional method for preparing the cyanine dye involves the stepwise condensation of two nucleophilic heterocyclic precursors (indolenine derivatives) with a polymethine-chain precursor. nih.govacs.org For Cy5, a five-carbon polymethine bridge is required. This can be achieved using reagents such as malonaldehyde bis(dimethyl acetal), which is condensed with a compound like aniline (B41778) to form an anilino anilinium salt that serves as the three-carbon spacer precursor. researchgate.net

More modern, modular approaches have been developed to improve efficiency and allow for greater diversity in the final product. nih.govresearchgate.net In these routes, a key intermediate is an asymmetric cyanine dye that incorporates a stable functional group, such as a carboxylic acid, on one of the indolenine rings. acs.org This modular strategy is advantageous because it defers the introduction of sensitive functional groups to the final steps of the synthesis, preventing their degradation under the often harsh conditions required for the formation of the dye's core structure. nih.govresearchgate.net

Once the carboxy-functionalized Cy5 dye is synthesized and purified, the final step is the activation of the carboxylic acid to form the NHS ester. This is typically accomplished by reacting the Cy5-carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nbinno.comnih.gov The resulting CY5-SE can then be purified and stored for use in labeling reactions. An alternative strategy involves starting with a commercially available CY5-SE and chemically modifying it to create derivatives with different reactive groups. nih.gov

Mechanistic Insights into Dipea S Catalytic Role in Cy5 Se Conjugations

Chemical Basis of Amine Reactivity and Acyl Transfer Mechanisms

The fundamental reaction between CY5-SE and a biomolecule involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the N-hydroxysuccinimidyl (NHS) ester. Primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amino group of a lysine (B10760008) residue, possess a lone pair of electrons on the nitrogen atom, rendering them nucleophilic. nih.govthermofisher.com

The acyl transfer mechanism proceeds via a nucleophilic acyl substitution pathway. chemistrysteps.com This process can be described in two main steps:

Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. mst.edu

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) group, which is a good leaving group. This results in the formation of a stable amide bond between the Cyanine5 dye and the target molecule.

The reactivity of the amine is paramount. For the reaction to proceed efficiently, the amine must be in its unprotonated, neutral state. In an aqueous environment, primary amines exist in equilibrium with their protonated, non-nucleophilic ammonium (B1175870) form (R-NH3+). The position of this equilibrium is dictated by the pKa of the amine and the pH of the solution.

DIPEA as a Tertiary Amine Base in Non-Aqueous and Mixed Solvent Systems for NHS Ester Reactions

In non-aqueous or mixed organic-aqueous solvent systems, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the addition of a base is essential for efficient acylation. lumiprobe.com DIPEA, also known as Hünig's base, is frequently employed for this purpose. wikipedia.orgadvancedchemtech.com

DIPEA is a sterically hindered tertiary amine. advancedchemtech.com Its key properties and role in the reaction are:

Non-Nucleophilic Nature: The bulky isopropyl groups surrounding the nitrogen atom prevent DIPEA from acting as a nucleophile itself. wikipedia.org This is critical as it ensures that DIPEA does not compete with the target primary amine in reacting with the CY5-SE, which would lead to an unwanted, non-productive side reaction.

Proton Scavenger: As a base, DIPEA's primary function is to act as a proton scavenger. wikipedia.orgadvancedchemtech.com It deprotonates the primary amine (R-NH3+ -> R-NH2), increasing the concentration of the reactive, nucleophilic form. Furthermore, it neutralizes the proton that is implicitly released during amide bond formation, driving the reaction equilibrium toward the formation of the conjugate. In many protocols, one equivalent of a tertiary amine base is considered necessary to achieve efficient amine acylation in non-aqueous solutions. lumiprobe.com

Optimization of DIPEA Concentration for Enhanced Conjugation Efficiency

The concentration of DIPEA is a critical parameter that must be carefully optimized to maximize the yield of the desired CY5 conjugate while minimizing side reactions.

Conversely, an excessive concentration of DIPEA can be detrimental. High concentrations of base can significantly increase the pH of the reaction mixture, which accelerates the hydrolysis of the CY5-SE. This competing side reaction consumes the activated dye, reducing the final yield of the desired conjugate. Therefore, a balance must be struck. Often, a slight excess of DIPEA (e.g., 1.5-3 equivalents relative to the amine) is used to ensure the reaction proceeds efficiently without causing excessive hydrolysis. reddit.com

Table 1: Conceptual Relationship Between DIPEA Concentration and Reaction Outcomes

| DIPEA Equivalents (Relative to Amine) | Relative Reaction Rate | Relative Conjugate Yield | Relative Hydrolysis of CY5-SE |

| 0 | Very Slow | Very Low | Low |

| 0.5 - 1.0 | Moderate | Moderate | Moderate |

| 1.5 - 3.0 | Fast | High (Optimal) | Moderate-High |

| > 5.0 | Very Fast | Decreased | Very High |

The primary side reaction of concern in CY5-SE conjugations is the hydrolysis of the NHS ester, which yields an unreactive carboxylic acid form of the dye. This reaction is base-catalyzed and competes directly with the desired aminolysis (conjugation).

Strategies to minimize this and other side reactions include:

Controlled Stoichiometry: Use the lowest effective concentration of DIPEA that provides a high yield in a reasonable timeframe. This often requires empirical testing for a specific biomolecule.

Anhydrous Solvents: When working with molecules soluble in organic solvents, using anhydrous (water-free) DMF or DMSO can virtually eliminate the hydrolysis side reaction.

Reaction Time: Monitor the reaction progress (e.g., via chromatography) to stop it once the desired level of conjugation is reached, preventing prolonged exposure to basic conditions that could promote hydrolysis or other minor side reactions.

Order of Addition: Adding DIPEA to the amine-containing solution just before the addition of the CY5-SE can help ensure the amine is activated without giving the base a long time to promote ester hydrolysis before the conjugation reaction can begin.

pH Considerations and Buffer Compatibility in Aqueous Bioconjugation Protocols Utilizing DIPEA

When performing conjugations in aqueous buffers, maintaining the correct pH is crucial. NHS ester reactions are most efficient in a slightly alkaline pH range, typically between 7.2 and 8.5. thermofisher.com Below pH 7, the reaction is often very slow due to the protonation of primary amines. Above pH 9, the rate of hydrolysis of the NHS ester becomes significantly high, reducing the efficiency of the labeling reaction. thermofisher.com

While DIPEA is more commonly used in organic solvents due to its low water solubility, it can be used in mixed aqueous-organic systems. wikipedia.org In these cases, it helps to maintain the desired alkaline pH. However, careful consideration of the buffer system is required.

Buffer Choice: Buffers such as phosphate-buffered saline (PBS), borate, or HEPES are commonly used. thermofisher.com It is essential to avoid buffers containing primary amines (e.g., Tris or glycine), as these will compete with the target molecule for reaction with the CY5-SE.

pH Maintenance: The chosen buffer must have sufficient capacity to maintain the pH in the optimal range, even with the addition of the basic DIPEA. The pKa of DIPEA is approximately 10.4, meaning it will readily deprotonate amines and buffer components with lower pKa values. The interplay between the buffer and DIPEA determines the final, stable pH of the reaction. Precise pH control is paramount for achieving reproducible and high-yield conjugations in aqueous environments.

Table 2: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| CY5-SE | Cyanine5 N-hydroxysuccinimidyl ester |

| DIPEA / Hünig's Base | N,N-Diisopropylethylamine |

| NHS | N-hydroxysuccinimide |

| DMF | Dimethylformamide |

| DMSO | Dimethyl sulfoxide |

| PBS | Phosphate-buffered saline |

| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |

| Tris | Tris(hydroxymethyl)aminomethane |

Advanced Bioconjugation Methodologies Employing Cy5 Se/dipea

In Vitro Labeling Approaches for Cellular and Molecular Systems

Whole-Cell and Subcellular Compartment Staining for Fluorescence Imaging

The favorable spectral properties of Cy5 make it a prominent choice for fluorescence imaging of whole cells and specific subcellular compartments. Its application allows for detailed visualization and tracking of cellular structures and processes.

Researchers have developed novel Cy5-based fluorescent dyes for targeted organelle staining. For instance, a Cy5-PEG2 dye has been shown to selectively accumulate in mitochondria, enabling the visualization of these organelles in various cell lines. biorxiv.org This specificity was confirmed by observing colocalization with established mitochondrial probes like MitoTracker, but not with lysosomal markers. biorxiv.org Another approach demonstrated that Cy5, which does not typically enter cells on its own, can be transported into cells and specifically stain mitochondria when conjugated to a short oligonucleotide. nih.gov This method is notable for its applicability in the presence of serum, allowing for longer observation periods compared to some commercial dyes that require washing steps. nih.gov

In more complex tissue models, Cy5 derivatives are used to study cellular function and pathology. A bimodal tracer, hHEPATO-Cy5, was developed for image-guided hepatobiliary surgery. snmjournals.org In studies using hepatocyte cultures, this tracer demonstrated functional excretion, accumulating in the bile canaliculi between healthy cells, a pattern similar to fluorescent bile salts. snmjournals.orgsnmjournals.org Conversely, in models of cellular injury, the dye showed even distribution throughout the damaged hepatocytes, highlighting its utility in distinguishing between healthy and pathological states at a cellular level. snmjournals.orgsnmjournals.org Confocal microscopy confirmed the intracellular and intercellular distribution of the Cy5-based tracer, providing high-resolution insights into cellular function. snmjournals.orgsnmjournals.org

Table 1: Examples of Cy5-Based Dyes in Cellular Imaging

| Dye/Tracer | Target | Cell/Tissue Model | Key Finding | Reference |

|---|---|---|---|---|

| Cy5-PEG2 | Mitochondria | Various cell lines (e.g., HEK293) | Selectively accumulates in mitochondria, allowing for prolonged imaging and dynamic monitoring. | biorxiv.org |

| Cy5-oligonucleotide | Mitochondria | Cultured cells | Enables mitochondrial staining in the presence of serum for long-term studies. | nih.gov |

Emerging Bioconjugation Techniques Facilitated by CY5-SE Chemistry

The reactivity of Cy5-SE and its derivatives is central to advanced bioconjugation strategies that go beyond simple amine labeling. These emerging techniques offer greater control over the site of conjugation and enable the labeling of complex biological structures.

Bioorthogonal click chemistry has become a powerful tool for labeling biological entities like exosomes with minimal perturbation. exosome-rna.com This strategy often involves a two-step process facilitated by Cy5 derivatives. First, cells are cultured with a metabolically active sugar, such as tetra-acetylated N-azidoacetyl-d-mannosamine (Ac4ManNAz). nih.govacs.org This sugar is processed by the cell's metabolic machinery and results in the presentation of azide (B81097) groups on the glycans of cell surface and exosomal proteins. exosome-rna.comnih.gov

In the second step, these azide-modified exosomes are harvested and can be labeled via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. exosome-rna.com A Cy5 dye conjugated to a strained alkyne, such as dibenzylcyclooctyne (DBCO) or azadibenzylcyclooctyne (ADIBO), is introduced. nih.govnih.gov The azide and alkyne "click" together, forming a stable covalent bond and attaching the Cy5 fluorophore to the exosome surface. abpbio.com This method provides high labeling efficiency and allows for the effective tracking of exosomes in vitro and in vivo using near-infrared fluorescence (NIRF) imaging. nih.govacs.org Studies have shown that exosomes labeled with DBCO-Cy5 (Cy5-Exo) are successfully taken up by recipient cells and can be non-invasively tracked in animal models. nih.govacs.org

Table 2: Key Reagents in Bioorthogonal Exosome Labeling

| Reagent Type | Example Compound | Role in Conjugation | Reference |

|---|---|---|---|

| Metabolic Precursor | Ac4ManNAz | Introduces azide groups onto exosome surface glycans. | exosome-rna.comnih.govnih.gov |

Achieving a uniform population of labeled proteins, where each protein is modified at the same site with the same number of dye molecules, is critical for many quantitative and therapeutic applications. Conventional chemical conjugation to native amino acids often results in a heterogeneous mixture. nih.gov Enzymatic methods provide a solution by offering high site-specificity under mild, physiological conditions. nih.govmdpi.com

One such chemo-enzymatic strategy utilizes the enzyme Sortase A. researchgate.net This method involves first engineering the protein of interest (e.g., an antibody) to include a Sortase A recognition motif (e.g., LPETG). nih.govresearchgate.net Sortase A then cleaves this motif and ligates a payload molecule that has been modified with an oligoglycine handle. This payload can be a "click handle," such as an azide. researchgate.net Following this enzymatic step, a Cy5 dye functionalized with a complementary bioorthogonal group (e.g., DBCO) can be specifically attached to the protein via a click reaction. This versatile, two-step approach yields highly homogeneous protein-dye conjugates, preserving the protein's structure and function. mdpi.comresearchgate.net Such methods are crucial for creating well-defined antibody-dye conjugates for targeted imaging and other applications. nih.govmdpi.com

Table 3: Comparison of Protein Conjugation Methods

| Method | Specificity | Product Homogeneity | Key Components |

|---|---|---|---|

| Conventional Chemical (e.g., NHS Ester) | Low (targets available primary amines) | Heterogeneous | Amine-reactive dye (e.g., Cy5-SE) |

| Chemo-Enzymatic (e.g., Sortase A + Click) | High (targets specific enzyme recognition site) | Homogeneous | Sortase A, engineered protein tag (LPETG), modified payload (e.g., Gly-Azide), Click-reactive dye (e.g., DBCO-Cy5) |

Spectroscopic and Photophysical Investigations of Cy5 Se Conjugates

Characterization of Absorption and Emission Spectra of Labeled Biomolecules

Once conjugated to a biomolecule, the CY5 fluorophore exhibits distinct absorption and emission spectra that are crucial for its detection and application. The succinimidyl ester (SE) group of CY5-SE reacts with primary amino groups found on proteins (e.g., the N-terminus and lysine (B10760008) side chains) to form stable covalent bonds. jenabioscience.com

The absorption and emission maxima of CY5 are generally found in the far-red region of the electromagnetic spectrum. Typically, CY5 has an absorption maximum (λ_abs_) around 646-651 nm and an emission maximum (λ_em_) around 662-670 nm. jenabioscience.comaatbio.comlumiprobe.comtocris.com These values can experience slight shifts depending on the solvent and the specific biomolecule to which the dye is conjugated. researchgate.net For instance, the spectroscopic characteristics of the free dye are not identical to those of the dye bound to a protein, though these changes are often minimal. jenabioscience.com Upon 642 nm laser irradiation, CY5 can undergo photoconversion, resulting in a product with an emission peak at 561 nm. acs.org

The spectral properties of CY5 make it well-suited for excitation by common laser lines, such as the 633 nm or 647 nm lines. aatbio.com For fluorescence detection, a Cy5 filter set or a bandpass filter around 660 nm is typically employed. aatbio.com The intense color of the dye is such that even nanomolar quantities can be detected by the naked eye in techniques like gel electrophoresis. lumiprobe.com

Fluorescence Quantum Yield and Extinction Coefficient Analysis in Diverse Biological Environments

The brightness of a fluorophore is determined by two key parameters: its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The extinction coefficient represents the efficiency with which the molecule absorbs light at a specific wavelength, while the quantum yield is the ratio of emitted photons to absorbed photons.

CY5 is known for its exceptionally high extinction coefficient, which is typically around 250,000 M⁻¹cm⁻¹. jenabioscience.comlumiprobe.comtocris.com This high value contributes significantly to its brightness. The fluorescence quantum yield of CY5 is reported to be around 0.2 to 0.27 in aqueous solutions like phosphate-buffered saline (PBS). lumiprobe.comtocris.comfluorofinder.com However, the quantum yield is highly sensitive to the dye's local environment.

When CY5 is conjugated to biomolecules, its quantum yield can change. For example, when bound to Immunoglobulin G (IgG), the quantum yield can increase to as high as 43%. researchgate.net Conversely, conjugation to other proteins can sometimes lead to a decrease in quantum yield due to aggregation. researchgate.net The quantum yield of cyanine (B1664457) dyes like CY5 is influenced by their ability to undergo photoisomerization; restricting the mobility of the dye, for instance, by binding to a protein or DNA, can reduce this non-radiative decay pathway and thus increase the quantum yield. nih.gov Novel asymmetric Cy5 dyes have been synthesized with quantum yields ranging from 28% to 32% in their free form. researchgate.net

Fluorescence Lifetime Measurements and Conformational Dynamics of Conjugates

Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the fluorophore's immediate environment and can provide insights into the conformational dynamics of the biomolecule to which it is attached.

The fluorescence lifetime of CY5 is typically in the nanosecond range. In aqueous solution, its lifetime is approximately 1.0 ns. ox.ac.ukrsc.org This value can vary with the solvent, for example, increasing to 1.65 ns in ethanol. ox.ac.uk When conjugated to DNA, the lifetime of Cy5 is around 1.8 ns. nih.gov However, proximity to metallic surfaces, such as silver nanoparticles, can dramatically decrease the lifetime to as low as 0.35 ns due to metal-enhanced fluorescence effects. nih.gov

Changes in the rigidity of the surrounding medium can also significantly affect the fluorescence lifetime. For instance, embedding Cy5-dCTP in a film can increase its lifetime to approximately 2 ns. rsc.org Time-resolved fluorescence anisotropy measurements, which monitor the rotational motion of the dye, have shown that the decay of anisotropy is slower when CY5 is conjugated to a larger molecule like a peptide nucleic acid (PNA) compared to the free dye, reflecting the slower tumbling of the conjugate. nih.gov This sensitivity of fluorescence lifetime to the local environment makes it a valuable tool for studying molecular interactions and conformational changes in biomolecules.

Exciton (B1674681) Delocalization and Aggregate Formation in Nucleic Acid-Templated Dye Systems

When multiple CY5 dyes are brought into close proximity, as can be achieved by labeling specific sites on a DNA scaffold like a Holliday junction, they can form aggregates. rsc.org The photophysical properties of these aggregates are governed by excitonic coupling between the transition dipole moments of the individual dye molecules.

H- and J-Aggregate Formation and Associated Spectroscopic Signatures

The geometry of the dye aggregate determines the nature of the excitonic coupling and the resulting spectroscopic changes.

H-aggregates: In these aggregates, the dye molecules are arranged in a face-to-face (stacked) manner. rsc.org This arrangement leads to a blue-shift (hypsochromic shift) in the absorption spectrum and is often accompanied by fluorescence quenching. researchgate.net The formation of H-aggregates is characterized by an absorption band that is shifted to shorter wavelengths compared to the monomer. researchgate.net

J-aggregates: In J-aggregates, the dyes are arranged in a head-to-tail fashion. rsc.org This leads to a red-shifted (bathochromic) and often narrowed absorption band, known as the J-band. Some specific thiacarbocyanine Cy5 dyes have been shown to form tubular J-aggregates that fluoresce in the far-red at around 800 nm. rsc.org

The formation of these aggregates can be influenced by factors such as dye concentration and ionic strength. researchgate.netrsc.org For example, a particular Cy5 derivative forms H-aggregates in pure water, but in the presence of NaCl, it forms two different types of J-aggregates. rsc.org

Influence of Dye Stacking and Intermolecular Interactions on Fluorescence Properties

The stacking of CY5 dyes on a DNA template significantly alters their fluorescence properties. The interaction between the dye and the DNA bases, often involving the insertion of one of the dye's indole (B1671886) rings between the DNA bases (partial intercalation), plays a crucial role. nih.gov The hydrophobicity of the dye and steric interactions are key factors that influence the packing of the dyes. rsc.org

In DNA-templated dimers, the relative orientation of the dyes (e.g., adjacent vs. transverse on a Holliday junction) can dramatically affect the photophysics. acs.orgnih.gov For instance, a transverse heterodimer of Cy5 and Cy5.5 can lead to fluorescence quenching through rapid non-radiative decay, while an adjacent arrangement can result in efficient energy transfer from Cy5 to Cy5.5. acs.org These interactions highlight the utility of DNA as a programmable template for creating dye aggregates with tunable photophysical properties.

Photoswitching and Blinking Dynamics of CY5 in Super-Resolution Microscopy

The ability of CY5 to be reversibly switched between a fluorescent "on" state and a non-fluorescent "off" state is the cornerstone of its application in super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy) and dSTORM (direct STORM). microscopyu.comnih.govnih.gov

This photoswitching behavior is often induced by the presence of thiols in the imaging buffer. microscopyu.comnih.gov The mechanism involves the photo-induced formation of a non-fluorescent adduct between the thiol and the CY5 dye, which disrupts the π-conjugated system responsible for fluorescence. microscopyu.com This "dark state" can be reversed, and the fluorescence restored, by irradiation with a different wavelength of light, typically in the UV-violet or green range. microscopyu.comnih.gov

In the original STORM implementation, a pair of dyes, Cy3 and Cy5, was used. Excitation with a red laser excites Cy5 fluorescence but also switches it to a dark state. A green laser then excites Cy3, which in turn reactivates Cy5 through non-radiative energy transfer. microscopyu.comnih.gov It was later discovered that Cy5 could be used for dSTORM without an activator dye, relying on higher intensity activation light. nih.gov

The blinking kinetics of CY5, including the on- and off-times, can be influenced by various factors, including the laser power density and the presence of photostabilizing agents. nih.govbiorxiv.org The stochastic nature of this blinking allows for the temporal separation of signals from individual molecules that are spatially closer than the diffraction limit of light, enabling the reconstruction of a super-resolved image. fsu.edu

Stochastic Optical Reconstruction Microscopy (STORM) Principles

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of conventional microscopy, which is approximately 250 nm. news-medical.net This method allows for the visualization of cellular structures at a much higher resolution, reaching 10-20 nm. news-medical.net The fundamental principle of STORM lies in the sequential activation and localization of a small, random subset of photoswitchable fluorophores. news-medical.netmicroscopyu.com By repeatedly imaging and deactivating these sparse emitters over thousands of frames, a composite super-resolution image is reconstructed from the precise coordinates of each localized molecule. news-medical.netmicroscopyu.com

The success of STORM heavily relies on the use of fluorophores that can be reversibly switched between a fluorescent "on" state and a dark "off" state. microscopyu.com Carbocyanine dyes, such as Cy5, are widely used for this purpose. microscopyu.commicroscopyu.com In a typical STORM setup, a high-intensity laser is used to drive most of the Cy5 molecules into a long-lived dark state. microscopyu.com Stochastically, individual molecules return to the fluorescent state, emit photons, and are then imaged and precisely localized. microscopyu.com This cycle of activation and deactivation is repeated until a sufficient number of localizations are collected to generate the final high-resolution image. news-medical.netmicroscopyu.com

In some implementations of STORM, an "activator-reporter" dye pair is employed. microscopyu.com A common pair is Cy3 and Cy5. microscopyu.com Here, the Cy5 reporter dye can be switched to a dark state by red laser excitation (~647 nm). microscopyu.com The activator dye, Cy3, can then be excited by a different laser wavelength, causing it to facilitate the return of Cy5 to its fluorescent state through a non-radiative energy transfer process. microscopyu.com This controlled activation allows for the sequential imaging of individual Cy5 molecules. microscopyu.com The ability of the Cy3-Cy5 pair to undergo hundreds of switching cycles before permanent photobleaching makes it particularly effective for STORM imaging. microscopyu.com The photoswitching mechanism of Cy5 in the presence of thiols, which are common components of STORM imaging buffers, involves the photo-induced formation of a non-fluorescent adduct, interrupting the dye's conjugated π-system. microscopyu.com This adduct can be reversed, restoring fluorescence, often with the help of UV or violet light. microscopyu.com

Multicolor STORM is also achievable by using several photoswitchable dyes with distinct spectral properties, such as Cy5, Cy5.5, and Cy7, allowing for the simultaneous imaging of multiple cellular components. news-medical.net

Analysis of Transient Dark States and Photo-Isomerization

The photophysical behavior of Cy5 is complex and involves transitions to various transient dark states, which are crucial for its application in super-resolution microscopy. nih.govnih.gov These dark states are non-fluorescent or dimly fluorescent states that the molecule can enter upon photoexcitation. The primary mechanism responsible for the blinking of Cy5 is photo-isomerization, specifically the transition between the fluorescent all-trans isomer and a less fluorescent cis isomer. nih.govoup.com

Upon excitation, the all-trans form of Cy5 can undergo a conformational change to the cis form. nih.gov This cis isomer is often considered a "dim" or "dark" state because it is less efficiently excited at the primary excitation wavelength of the trans isomer and likely possesses a lower fluorescence quantum yield. nih.gov The cis-Cy5 isomer has a distinct transient absorption spectrum that is red-shifted compared to the trans form. nih.govnih.gov For instance, the cis-Cy5 isomer exhibits an absorption maximum around 690 nm. nih.gov This long-lived transient state, with a lifetime on the order of microseconds to milliseconds, plays a dominant role in the photoswitching dynamics of Cy5. nih.govnih.gov

The population of these dark states can be optically modulated. nih.gov By using a second laser at a wavelength that specifically excites the transient dark state (e.g., 690 nm for cis-Cy5), the molecule can be driven back to the fluorescent trans state, thereby recovering fluorescence. nih.govnih.gov This optical depopulation of the dark state allows for the dynamic modulation of the Cy5 emission signal. nih.gov

In addition to photo-isomerization, Cy5 can also enter a triplet state from the excited singlet state. researchgate.net However, the triplet state lifetimes for both trans- and cis-isomers are significantly shorter than the photo-isomerized state lifetime. nih.gov Another potential dark state can be formed through the reaction of Cy5 with thiols, such as β-mercaptoethanol (BME), which are often present in imaging buffers to improve photostability. researchgate.net This reaction can lead to the formation of a non-emissive cyanine-thiolate adduct. researchgate.net

The table below summarizes the key transient species of Cy5 and their spectral properties.

| Transient Species | Absorption Maximum (nm) | Lifetime | Role |

| trans-Cy5 (Ground State) | ~649 | - | Fluorescent "on" state |

| cis-Cy5 (Photoisomer) | ~690 | ~150 µs | "Dim" or "dark" state nih.govnih.gov |

| Triplet State (T1) | ~695 | ~35 µs (trans), ~6 µs (cis) | Short-lived dark state nih.govresearchgate.net |

| Thiol Adduct (Cy5-SR) | - | Long-lived | Non-emissive dark state in the presence of thiols researchgate.net |

Fluorescence Resonance Energy Transfer (FRET) Applications with CY5-SE as an Acceptor/Donor

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm), their spectral overlap, and the relative orientation of their transition dipoles. e-century.usrsc.org This distance dependence makes FRET a powerful tool for studying molecular interactions and conformational changes in biological systems. e-century.us

Cy5 is a versatile fluorophore in FRET applications, capable of acting as both a donor and an acceptor, although it is most commonly used as an acceptor due to its long-wavelength emission, which minimizes background fluorescence from biological samples. e-century.usaatbio.com

Cy5 as an Acceptor:

The most common FRET pair involving Cy5 is Cy3 as the donor and Cy5 as the acceptor. rsc.orgleica-microsystems.com This pair has a Förster radius (R₀), the distance at which FRET efficiency is 50%, of over 50 Å (5 nm). leica-microsystems.com The significant spectral overlap between the emission of Cy3 (around 570 nm) and the absorption of Cy5 (around 650 nm) allows for efficient energy transfer. This Cy3-Cy5 pair is widely used in various applications, including:

Nucleic Acid Studies: Investigating DNA and RNA structures, hybridization, and conformational changes. rsc.org

Protein Folding and Interaction: Monitoring changes in protein conformation and binding events.

Enzyme Assays: Designing probes that change their FRET signal upon enzymatic cleavage. d-nb.info For example, ATP analogues labeled with Sulfo-Cy3 and Sulfo-Cy5 have been developed as ratiometric FRET sensors for ATP hydrolysis, showing a large change in the fluorescence ratio upon cleavage. d-nb.info

Cy5 as a Donor:

While less common, Cy5 can also serve as a FRET donor to acceptors that absorb at even longer wavelengths, such as Cy5.5 or Cy7. e-century.us These pairs are useful for extending FRET studies into the near-infrared (NIR) region, which offers advantages like deeper tissue penetration and reduced autofluorescence.

Recent studies have also explored a novel application of FRET to modulate the fluorescence of the donor. nih.gov By directly exciting the Cy5 acceptor, its ability to accept energy from a donor like Cy3 is inhibited due to the population of the Cy5 excited state. nih.gov This leads to an increase in the donor's fluorescence, a phenomenon that can be modulated and used for high-sensitivity imaging. nih.gov

The table below lists some common FRET pairs involving Cy5.

| Donor | Acceptor | Förster Radius (R₀) in Å |

| Cy3 | Cy5 | >50 leica-microsystems.com |

| Fluorescein (B123965) | Cy5 | - |

| B-Phycoerythrin | Cy5 | 79 ulab360.com |

Environmental Sensitivity of CY5-SE Fluorescence in Labeled Biostructures (e.g., Sequence Dependence in DNA/RNA)

The fluorescence properties of Cy5, when conjugated to biomolecules like DNA and RNA, are not constant but can be significantly influenced by its local environment. plos.orgacs.org This environmental sensitivity, while a potential source of error in quantitative experiments, can also be harnessed as a probe for local structure and dynamics. acs.orglanl.gov

One of the key factors affecting Cy5 fluorescence is the nucleotide sequence immediately adjacent to the dye when it is terminally labeled to a DNA or RNA strand. plos.orgunivie.ac.at This sequence-dependent fluorescence arises primarily from π-stacking interactions between the dye and the nucleobases. plos.org These interactions can restrict the rotational isomerization of the Cy5 molecule, a non-radiative decay pathway that competes with fluorescence. acs.org By hindering this isomerization, the fluorescence quantum yield and intensity are increased. plos.org

Research has systematically investigated the effect of all 1024 possible DNA 5-mers on the fluorescence of 5'-labeled Cy5. plos.orgplos.org The key findings are:

Purine-rich sequences, particularly those with guanines (G) and adenines (A), tend to enhance fluorescence. plos.orgunivie.ac.at The brightest fluorescence for Cy5 is observed with the sequence GAAAA. plos.org

Pyrimidine-rich sequences, especially those containing cytosine (C), tend to quench fluorescence. plos.orgplos.org The darkest Cy5-labeled sequence is CGGTC. plos.org

The fluorescence intensity of Cy5 can vary significantly, dropping by as much as 65% from its maximum depending on the adjacent 5-mer sequence. plos.org

The rigidity of the DNA base stack, which is higher for purines, is thought to play a role. A more rigid stack may enhance the ability of the terminal base to block the dye's isomerization. plos.orgplos.org

This sequence dependence is observed for both single-stranded and double-stranded DNA, with the effect being even more pronounced in dsDNA. acs.orgunivie.ac.at The dye is sensitive to both the adjacent dsDNA sequence and any 3' single-stranded overhang. acs.orgunivie.ac.at

This environmental sensitivity has been utilized in various applications. For instance, differences in the photoisomerization kinetics of Cy5 attached to oligonucleotides have been used to distinguish polymorphisms in a cancer-related gene. osti.gov Furthermore, specific DNA structures have been designed to predictably modulate and enhance cyanine fluorescence by controlling the local environment of the dye. lanl.gov

The table below summarizes the influence of adjacent nucleobases on the fluorescence intensity of terminally labeled Cy5.

| Nucleobase Environment | Effect on Cy5 Fluorescence | Putative Mechanism |

| Purine-rich (G, A) | Enhancement | Increased π-stacking, restriction of photo-isomerization plos.orgresearchgate.net |

| Pyrimidine-rich (C, T) | Quenching (especially C) | Less effective stacking, allowing for non-radiative decay plos.orgresearchgate.net |

Academic Research Applications of Cy5 Se in Molecular and Cellular Sciences

Design and Development of Molecular Probes for Biological Sensing

The succinimidyl ester of Cyanine5 (CY5-SE) is a reactive fluorescent dye that is extensively utilized in the design and development of molecular probes for biological sensing. medchemexpress.com Its favorable spectral properties in the far-red region, characterized by an excitation maximum around 649 nm and an emission maximum around 670 nm, minimize autofluorescence from biological samples, thereby enhancing signal-to-noise ratios. medchemexpress.com The N-hydroxysuccinimide (NHS) ester group of CY5-SE readily reacts with primary amino groups on biomolecules such as proteins, peptides, and oligonucleotides to form stable covalent bonds. medchemexpress.com This reactivity is fundamental to its application in creating specific probes for a variety of biological targets and processes.

Enzyme Activity Monitoring (e.g., Matrix Metalloproteinases, Caspases)

CY5-SE is a valuable tool for creating activatable probes to monitor the enzymatic activity of proteases like matrix metalloproteinases (MMPs) and caspases, which are crucial in both physiological and pathological processes. These probes are typically designed with a specific peptide substrate for the target enzyme, flanked by a fluorophore (CY5) and a quencher molecule. In the probe's intact state, the fluorescence of CY5 is suppressed by the quencher. Upon cleavage of the peptide substrate by the active enzyme, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity that can be quantitatively measured.

For instance, a fluorogenic probe for MMP-13, an enzyme implicated in osteoarthritis, was developed using a specific peptide substrate linked to a Cy5.5 fluorophore and a Black Hole Quencher-3 (BHQ-3). researchgate.net This probe demonstrated a fluorescence signal recovery proportional to the concentration of MMP-13, enabling the detection of its activity in biological samples. researchgate.net Similarly, probes targeting MMP-2 and MMP-9 have been synthesized. These probes often incorporate a targeting moiety to improve selectivity for the active forms of these enzymes. nih.gov

In the context of apoptosis research, CY5-SE has been instrumental in developing probes to monitor the activity of caspases, which are key executioners of programmed cell death. An activity-based probe for caspase-3 and -7, named AB50-Cy5, was synthesized containing a Glu-Pro-Asp-acyloxymethyl ketone (AOMK) sequence labeled with CY5. nih.gov To improve cell permeability, a version with a Tat peptide (tAB50-Cy5) was also created. nih.gov Another study developed a highly selective activity-based probe for caspase-6, LE22, which was synthesized in a CY5-labeled form. nih.gov Furthermore, a FRET-based probe utilizing TAMRA and CY5 was designed for the kinetic characterization of caspase-3, demonstrating the versatility of CY5 in different probe designs for monitoring enzyme activity. researchgate.net

Table 1: Examples of CY5-Based Probes for Enzyme Activity Monitoring

| Target Enzyme | Probe Components | Principle of Detection | Reference |

|---|---|---|---|

| MMP-13 | Cy5.5, MMP-13 substrate, BHQ-3 | FRET/Quenching | researchgate.net |

| Caspase-3/7 | CY5, Glu-Pro-Asp-AOMK | Activity-Based Labeling | nih.gov |

| Caspase-6 | CY5, Thr-Glu-Thr-Asp-AOMK | Activity-Based Labeling | nih.gov |

| Caspase-3 | TAMRA, Caspase-3 substrate, CY5 | FRET | researchgate.net |

Visualization of Biomarkers and Ligand-Receptor Interactions

The ability to conjugate CY5-SE to a wide range of biomolecules makes it a powerful tool for visualizing specific biomarkers and studying ligand-receptor interactions. By labeling ligands, antibodies, or other targeting molecules with CY5, researchers can track their distribution and binding to specific cellular or tissue components.

CY5-labeled ligands have been successfully used to perform saturation and competition binding assays to study receptor interactions. For example, a CY5-labeled derivative of the D2 receptor antagonist, spiperone, was used to measure its binding affinity to the D2 receptor in non-purified cell membrane fragments. nih.gov In another study, CY5 and Cy5.5 were used to label different ligands (leptin and IL-6) to simultaneously analyze their binding to two different receptors in the same well, demonstrating the potential for multiplexed analysis. nih.gov This approach allows for the direct ratiometric quantification of drug effects on multiple targets. nih.gov

The visualization of these interactions can be achieved at the single-molecule level. A reversible sequential-binding assay using a CY5-labeled α-bungarotoxin derivative (α-CnTx-Cy5) was developed to study the nicotinic acetylcholine receptor (nAChR) on single cells. bohrium.com This method allows for the repeated measurement of binding kinetics on the same cell, reducing cell-to-cell variability. Furthermore, super-resolution microscopy techniques, such as DNA-PAINT, have been employed to visualize ligand-receptor interactions at the single-protein level, although challenges remain in labeling small ligands like EGF with DNA strands. nih.govresearchgate.net

Probes for Subcellular Environment Dynamics (e.g., polarity, viscosity, ROS-associated proteins)

CY5-SE can be incorporated into molecular probes designed to sense dynamic changes in the subcellular environment, such as polarity, viscosity, and the presence of reactive oxygen species (ROS)-associated proteins. These environmental factors are critical for cellular function, and their dysregulation is often associated with disease.

Fluorescent molecular rotors are a class of probes used to measure viscosity. While many of these probes are based on scaffolds like BODIPY, the principles of their design, where intramolecular rotation is sensitive to the viscosity of the surrounding medium, can be applied to probes incorporating cyanine (B1664457) dyes. nih.govmdpi.com The fluorescence lifetime of these probes often correlates with the viscosity of the environment.

Probes for detecting ROS are crucial for studying oxidative stress. One common strategy involves using a non-fluorescent reduced form of a dye that becomes fluorescent upon oxidation by ROS. Hydrocyanines, such as a reduced form of CY5, can serve as probes for ROS. nih.gov Upon interaction with ROS, they are oxidized to the highly fluorescent CY5, providing a measurable signal. These probes can be further modified to target specific cellular compartments or to enhance their selectivity for particular types of ROS.

Fluorescent probes are also designed to visualize ROS-associated proteins, whose expression and activity can be altered by oxidative stress. rsc.org These probes can be designed based on specific recognition of the target protein, leading to a change in the fluorescence signal of the appended CY5 dye.

Advanced Fluorescence Imaging Techniques

The photophysical properties of CY5 make it an excellent fluorophore for various advanced fluorescence imaging techniques, enabling researchers to visualize cellular structures and dynamics with unprecedented detail.

Confocal and Super-Resolution Microscopy (e.g., STORM, FCS, TRAST)

CY5 is widely used in confocal microscopy due to its emission in the far-red spectrum, which reduces background fluorescence from cellular components. medchemexpress.com Beyond conventional confocal imaging, CY5 and its derivatives are particularly well-suited for super-resolution microscopy techniques that overcome the diffraction limit of light.

Stochastic Optical Reconstruction Microscopy (STORM) relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. CY5, often in combination with an activator dye like Cy3, is one of the most effective photoswitchable fluorophores for STORM. nih.govoregonstate.edunih.gov Under specific illumination conditions, a small, random subset of CY5 molecules is activated to the fluorescent state, imaged, and then photobleached or returned to the dark state. By repeating this process over many cycles and localizing the position of each activated fluorophore, a super-resolved image with a resolution of tens of nanometers can be reconstructed. oregonstate.edunih.gov This technique has been used to visualize the fine details of cellular structures.

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluorescence fluctuations in a small, defined observation volume to determine the concentration and diffusion dynamics of fluorescently labeled molecules. uni-goettingen.degu.se CY5 is a suitable dye for FCS studies, although its complex photophysics, including cis-trans isomerization, needs to be considered in the analysis. uni-goettingen.de FCS has been used with CY5-labeled molecules to study protein interactions and dynamics in solution and in living cells. nih.govresearchgate.net

Transient State (TRAST) Imaging is another advanced fluorescence technique that exploits the photophysical properties of fluorophores, such as transitions to triplet states or other transient dark states. By modulating the excitation light and monitoring the resulting changes in fluorescence, information about the molecular environment and interactions can be obtained. The photophysical characteristics of CY5, including the formation of transient dark states, make it amenable to TRAST measurements. researchgate.netnih.gov

Table 2: Application of CY5 in Advanced Microscopy Techniques

| Technique | Role of CY5 | Key Advantages | Reference |

|---|---|---|---|

| STORM | Photoswitchable fluorophore | Enables super-resolution imaging beyond the diffraction limit. | nih.govoregonstate.edunih.gov |

| FCS | Fluorescent label | Allows for the study of molecular concentration and diffusion dynamics. | uni-goettingen.denih.govresearchgate.net |

| TRAST | Fluorophore with transient dark states | Provides information on molecular environment and interactions. | researchgate.netnih.gov |

Hyperspectral Imaging for Multicolor Analysis and Spectral Unmixing

Hyperspectral imaging is a powerful technique that captures the full emission spectrum of fluorescence at each pixel of an image. This rich spectral information allows for the simultaneous detection of multiple fluorophores, even those with highly overlapping emission spectra, through a process called spectral unmixing.

CY5, with its distinct spectral signature in the far-red, can be effectively used in multicolor hyperspectral imaging experiments. By using spectral unmixing algorithms, the contribution of CY5 fluorescence can be accurately separated from the signals of other fluorophores and from cellular autofluorescence. This enables the simultaneous visualization and colocalization analysis of multiple cellular targets labeled with different dyes. The ability to distinguish numerous fluorescent labels in a single sample significantly expands the possibilities for studying complex biological systems and cellular interactions.

In Vitro Cell Uptake and Exosome Tracking Studies

The fluorescent properties of CY5-SE make it an invaluable tool for visualizing and quantifying the internalization of molecules and nanoparticles into cells in a laboratory setting. In in vitro cell uptake studies, CY5 is conjugated to various entities, such as cell-penetrating peptides or nanoparticles, to monitor their interaction with and entry into cultured cells. The main mechanism for the cellular uptake of these labeled conjugates is often endocytosis. nih.gov For instance, studies have been conducted on the cellular uptake of CY5.5-labeled Pluronic nanoparticles in tumor cells, where fluorescence microscopy can track the internalization process. researchgate.net The intensity of the CY5 fluorescence within the cells can be quantified using techniques like flow cytometry and confocal laser scanning microscopy, providing data on the efficiency of uptake. mdpi.comnih.gov

CY5 is also instrumental in the field of exosome research. Exosomes are small extracellular vesicles involved in cell-to-cell communication, and tracking their journey from a donor cell to a recipient cell is crucial for understanding their biological functions. nih.govmdpi.comresearchgate.net Researchers can label exosomes with CY5 derivatives to non-invasively track and image their distribution. nih.gov For example, cancer cell-derived exosomes have been labeled with DBCO-Cy5, allowing for their visualization and tracking through near-infrared fluorescence (NIRF) imaging. nih.gov This labeling enables the investigation of how exosomes are taken up by recipient cells and how their biodistribution patterns might be influenced by their cell of origin. nih.govmdpi.com

Table 1: Examples of CY5 in Cell Uptake and Tracking Studies

| Labeled Entity | Study Focus | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| CY5-Peptide Conjugate | Investigating the role of dye chemical properties on cell uptake | Fluorescence Microscopy, HPLC | Positive charge and lipophilicity of the dye were advantageous for in vitro cell uptake. | nih.gov |

| CY5.5-Labeled Nanoparticles | Quantifying uptake in cancer cells | Fluorescence Microscopy | Nanoparticles were observed to be taken up by tumor cells via an endocytosis process. | researchgate.net |

| DBCO-Cy5 Labeled Exosomes | Non-invasive tracking and imaging of cancer-derived exosomes | Near-Infrared Fluorescence (NIRF) Imaging | Labeled exosomes could be tracked migrating to target organs or tissues in mice. | nih.gov |

| CY5.5-Labeled EVs | Tracking EVs from metastatic cancer cells in vivo | Confocal Laser Scanning Microscopy (CLSM) | EVs derived from highly metastatic cancer cells exhibited selective organ distribution. | nih.gov |

Nucleic Acid Research Applications

Real-Time PCR and Microarray Gene Expression Analysis

CY5 is a cornerstone fluorescent dye in high-throughput gene expression analysis techniques such as microarrays and Real-Time Polymerase Chain Reaction (PCR). In dual-label microarray experiments, CY5 and another fluorescent dye, most commonly Cyanine 3 (Cy3), are used to label cDNA synthesized from two different RNA samples (e.g., a test sample and a reference sample). nih.gov These labeled samples are then co-hybridized onto a microarray slide. nih.gov The slide is scanned at the respective excitation wavelengths for Cy3 and CY5, and the ratio of the fluorescence intensities for each spot on the array indicates the relative abundance of the corresponding gene in the two samples. This allows for the simultaneous measurement of differential expression for thousands of genes. nih.gov

In Real-Time PCR, CY5 can be incorporated into oligonucleotide probes, such as TaqMan probes, to monitor the amplification of a specific DNA sequence in real time. aatbio.comsbsgenetech.com The accumulation of the PCR product can be monitored by measuring the increase in CY5 fluorescence during the reaction. researchgate.net The fluorescence signal is directly proportional to the amount of amplified DNA, enabling precise quantification of the initial template concentration. researchgate.net The favorable spectral properties of CY5, including its emission in the far-red spectrum, minimize background fluorescence from biological samples, making it suitable for these sensitive applications. aatbio.com

Table 2: CY5 in Gene Expression Analysis

| Technique | Role of CY5 | Principle | Outcome | References |

|---|---|---|---|---|

| Microarray | Fluorescent label for cDNA | Two samples labeled with different dyes (e.g., Cy3 and CY5) are competitively hybridized to probes on a slide. The fluorescence ratio determines relative gene expression. | High-throughput differential gene expression analysis. | nih.govresearchgate.netagilent.com |

| Real-Time PCR | Fluorophore in labeled probes (e.g., TaqMan) | Fluorescence is generated and detected as the PCR product accumulates, allowing for real-time quantification. | Quantitative measurement of specific DNA or RNA sequences. | aatbio.comsbsgenetech.comresearchgate.netnih.gov |

Fluorescent In Situ Hybridization (FISH) with Cy5-Labeled Probes

Fluorescent in situ hybridization (FISH) is a powerful cytogenetic technique used to detect and localize specific DNA sequences on chromosomes. abnova.com The method relies on hybridizing fluorescently labeled DNA probes to their complementary sequences within the chromosomal DNA. abnova.comfrontiersin.org CY5 is frequently used to label these probes. nih.govasm.orgnih.gov

DNA probes can be directly labeled with CY5-conjugated nucleotides (Cy5-dCTP) through methods like nick translation. frontiersin.orgnih.gov These labeled probes are then applied to metaphase or interphase cells, where they bind to the target DNA sequence. The location of the probe, and thus the target gene or chromosomal region, is then visualized using fluorescence microscopy. abnova.com CY5's distinct spectral properties make it an excellent choice for multicolor FISH, where probes for different chromosomal regions are labeled with different fluorophores (e.g., FITC, Texas Red, Cy3, and CY5), allowing for the simultaneous identification of multiple targets. abnova.comfrontiersin.orgnih.gov This has significant applications in both basic research and clinical diagnostics for identifying chromosomal abnormalities. nih.gov

Investigating DNA/RNA Structures and Replication Dynamics

CY5 plays a critical role in studying the structure, dynamics, and replication of nucleic acids, primarily through its use in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. nih.gov In a typical smFRET setup, CY5 serves as an acceptor fluorophore, often paired with a donor like Cy3. researchgate.net These dyes are site-specifically attached to a DNA or RNA molecule. nih.govresearchgate.net FRET efficiency is highly sensitive to the distance between the donor and acceptor dyes, allowing researchers to measure intramolecular distances and observe conformational changes in real time. This approach has provided profound insights into the folding of RNA structures like riboswitches and the dynamics of DNA-protein interactions. nih.gov

Furthermore, CY5-labeled nucleotides (Cy5-dCTP) are used to synthesize fluorescently tagged DNA. acs.org This allows for the direct visualization and tracking of DNA during processes like replication. Specialized DNA polymerases have been evolved to efficiently incorporate these bulky, dye-labeled nucleotides, enabling the PCR amplification of long DNA fragments where a specific base is entirely replaced by its CY5-labeled equivalent. acs.org The resulting "CyDNA" is highly fluorescent and provides a powerful tool for studying DNA replication and structure. acs.org The fluorescence of CY5 is known to be sensitive to the local DNA sequence, a factor that is considered in the design and interpretation of these experiments. acs.org

Integration in Materials Science and Nanotechnology Research

Functionalization of Nanoparticles (e.g., Mesoporous Silica (B1680970) Nanoparticles, Viral Nanoparticles)

In the fields of materials science and nanotechnology, CY5-SE is widely used for the fluorescent labeling of nanoparticles, which is essential for tracking their behavior in biological systems. medchemexpress.com This functionalization enables researchers to visualize nanoparticle distribution, cellular uptake, and biodistribution in vivo. medchemexpress.com

Mesoporous Silica Nanoparticles (MSNs): MSNs are extensively researched as carriers for drug delivery due to their high surface area, tunable pore size, and biocompatibility. nih.govnih.govnih.govmdpi.com By covalently attaching CY5 to the surface of MSNs, their pathways can be monitored. This labeling is crucial for optimizing MSN design for targeted drug delivery to specific cells or tissues, such as cancer cells. nih.govrsc.org The fluorescence from CY5 allows for direct visualization of the nanoparticles' journey to the target site and their subsequent internalization by cells. rsc.org

Viral Nanoparticles (VNPs): Viruses are being repurposed as "nanoscaffolds" for applications in drug delivery, imaging, and vaccine development. nih.govnih.govkinampark.comscilit.com Plant viruses and bacteriophages offer uniform, modifiable structures. nih.gov CY5-SE can be conjugated to the surface proteins of these VNPs, such as Cowpea mosaic virus (CPMV), through reactions targeting surface lysine (B10760008) residues. acs.org This fluorescent labeling allows researchers to study the interactions of VNPs with cells and to track their distribution within an organism, which is vital for developing them as effective therapeutic or diagnostic agents. nih.govacs.org

Table 3: CY5 Functionalization of Nanoparticles

| Nanoparticle Type | Functionalization Purpose | Application | Key Benefit of CY5 Labeling | References |

|---|---|---|---|---|

| Mesoporous Silica Nanoparticles (MSNs) | Tracking and imaging | Targeted drug delivery, bioimaging | Enables monitoring of nanoparticle biodistribution and cellular uptake to evaluate targeting efficiency. | nih.govmdpi.comrsc.org |

| Viral Nanoparticles (VNPs) | Tracking and imaging | Drug delivery, in vivo imaging, theranostics | Allows visualization of VNP-cell interactions and assessment of their performance as delivery vehicles. | nih.govnih.govacs.org |

Development of Light-Harvesting and Energy Transfer Systems

The pursuit of artificial photosynthetic systems has led to the development of sophisticated molecular architectures designed to mimic the initial stages of natural photosynthesis: light absorption and energy transfer. In this context, cyanine dyes, particularly CY5 and its derivatives, have emerged as critical components due to their favorable photophysical properties. nih.gov These properties include high molar extinction coefficients, narrow and intense absorption/emission bands, and tunable fluorescence profiles that can be adjusted by modifying the length of the polymethine chain connecting the two nitrogen heterocycles. nih.govlumiprobe.com

Researchers utilize CY5 as a chromophore in synthetic light-harvesting systems that capture light energy and channel it to a specific location, often a reaction center. A key mechanism governing this process is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between a donor and an acceptor molecule. agilent.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of the molecules' transition dipoles. agilent.comresearchgate.net

Scientific investigations have successfully employed CY5 in various FRET pairs to create efficient energy transfer cascades. Common partners for CY5 include Cy3 (acting as a donor to CY5) and Cy7 (acting as an acceptor from CY5). agilent.comdigitellinc.com These pairings are selected based on their significant spectral overlap, which is crucial for efficient energy transfer. mdpi.com For instance, the emission spectrum of Cy3 overlaps well with the absorption spectrum of CY5, making them an effective donor-acceptor pair with a Förster distance (the distance at which FRET efficiency is 50%) of over 50 Å. agilent.com

Detailed research has demonstrated the construction of complex supramolecular assemblies that function as models for natural light-harvesting systems. nih.govarxiv.org In one such model, a cyanine dye was threaded through a porphyrin nanoring to mimic the relationship between the light-harvesting complex and the reaction center in photosynthetic bacteria. nih.govarxiv.org This assembly exhibited highly efficient energy transfer from the central cyanine dye to the surrounding nanoring, with the nanoring quenching over 99% of the cyanine's intrinsic fluorescence. nih.gov

Furthermore, DNA scaffolds have been used to precisely control the spatial arrangement of CY5 dyes, thereby tuning the energy transfer properties. nih.govacs.org By assembling CY5 and a distinct acceptor dye, Cy5.5, on a DNA Holliday junction in an "adjacent" configuration, researchers achieved rapid energy transfer from CY5 to Cy5.5 on a sub-picosecond timescale (approximately 420 fs). nih.govacs.org This highlights the utility of DNA as a programmable template for creating dye aggregates with tailored photophysical outcomes for energy transfer applications. nih.govacs.org

Another mechanism, Through-Bond Energy Transfer (TBET), has also been explored. nih.gov In TBET, the donor and acceptor are part of a single conjugated system, allowing for energy transfer through covalent bonds. nih.gov CY5 has been incorporated as the acceptor in TBET "cassettes," where an ultraviolet-absorbing donor (like pyrene) is directly attached to the CY5 core. These cassettes exhibit high energy transfer efficiencies and large pseudo-Stokes shifts, making them useful in various sensing applications. nih.gov

Table 1: FRET Characteristics of CY5 with Common Partner Dyes

| FRET Pair (Donor-Acceptor) | Donor Max Emission (nm) | Acceptor Max Absorption (nm) | Förster Distance (R₀) in Å | Key Application Area |

| Cy3 - CY5 | ~570 | ~649 | >50 | Molecular interactions, DNA conformation agilent.comresearchgate.net |

| CY5 - Cy5.5 | ~666 | ~695 | - | DNA-templated energy transfer nih.govacs.org |

| CY5 - Cy7 | ~666 | ~750 | - | Ratiometric sensing digitellinc.com |

Engineered DNA Scaffolds for Molecular Computing Applications

DNA nanotechnology provides a powerful framework for bottom-up fabrication of precisely structured nanoscale objects. nih.gov The predictability of Watson-Crick base pairing allows for the design of complex, self-assembling DNA scaffolds, such as DNA origami, which can be used to organize functional components with nanometer precision. acs.org CY5-SE is frequently used in this field to covalently label these DNA structures, serving as a reporter molecule for monitoring and controlling molecular-scale computations. acs.org The succinimidyl ester (SE) group on CY5-SE reacts with primary amines, which can be incorporated into synthetic DNA strands at specific locations, thereby anchoring the CY5 dye to a programmed address on the DNA scaffold. medchemexpress.comimmunomart.org

In the context of molecular computing, these CY5-labeled DNA scaffolds function as components of logic gates and data registers. acs.org The state of a molecular "bit" can be represented by the fluorescence signal of a CY5 molecule. For example, a high fluorescence signal might represent a logical "1," while a quenched or low fluorescence state represents a "0." The transition between these states is controlled by dynamic DNA strand displacement reactions. acs.org

A prime example is the development of a solid-state DNA origami register for high-speed sequential DNA computing. acs.org In this system, individual storage regions on a DNA origami platform were designed to capture or release "data strands" labeled with CY5. Using Total Internal Reflection Fluorescence Microscopy (TIRFM), researchers could directly observe the "writing" process as the fluorescent data strands bound to the register, causing distinct fluorescent spots to appear. acs.org The "reading" or "erasing" process was observed as the subsequent release of these strands upon the introduction of a complementary strand, leading to the disappearance of the CY5 signal from the surface. acs.org This demonstrates how CY5 acts as a crucial optical output, allowing the state of the DNA-based memory to be monitored in real-time. acs.org

The photophysical properties of CY5 can be precisely modulated by its local environment on the DNA scaffold. By positioning another chromophore, such as a quencher or a FRET partner (like Cy3), in close proximity, the emission of CY5 can be switched on or off. nih.gov This principle is used to create DNA-based robotic switches that can change conformation in response to external stimuli (e.g., pH). nih.gov A pH-responsive triple-stranded DNA (tsDNA) motif labeled with a Cy3-CY5 FRET pair can be integrated into a DNA origami structure. nih.gov At a specific pH, the structure switches conformation, bringing the Cy3 donor and CY5 acceptor into proximity, which can be read out as a change in the FRET signal, indicating the operational state of the molecular device. nih.gov The precise positioning afforded by the DNA scaffold is critical for ensuring the efficiency of these energy transfer processes that underpin the computational function. researchgate.net

Table 2: Components of a DNA Origami-Based Molecular Register

| Component | Material | Function | Role of CY5 |

| Scaffold | Single-stranded DNA (e.g., M13 phage genome) | Provides the overall structure and addressable nanoscale pegboard. | Not directly attached. |